![molecular formula C23H27F3N2OS B598790 Dihydro Flupentixol CAS No. 14141-25-4](/img/structure/B598790.png)
Dihydro Flupentixol
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Overview
Description
Dihydro Flupentixol is an antipsychotic drug of the thioxanthene group. It is used for the management of chronic schizophrenia in patients whose main manifestations do not include excitement, agitation, or hyperactivity . It has also been marketed to manage symptoms of depression in patients who may or may not exhibit signs of anxiety .
Synthesis Analysis
Flupentixol is available as a 1:1 mixture of the geometric isomers cis- and trans-isomers (Z- and E-isomers, respectively) for oral administration . The depot preparation flupentixol decanoate contains only cis-flupentixol . Only cis-flupentixol is considered to be pharmacologically active with regard to its affinity for dopamine (and serotonin) receptors .Molecular Structure Analysis
The molecular formula of Flupentixol is C23H25F3N2OS . It exists in two geometric isomers, the trans (E) and pharmacologically active cis (Z) forms .Chemical Reactions Analysis
Flupentixol acts primarily by blocking post-synaptic D2, D1, and 5-HT2A receptors . It also blocks alpha-1 adrenergic receptors . Some authors characterize flupentixol as a “partial atypical” antipsychotic .Physical And Chemical Properties Analysis
Flupentixol is a small molecule with an average weight of 434.52 and a monoisotopic mass of 434.163969096 .Scientific Research Applications
Dihydro Flupentixol is used in laboratory research to investigate the biochemical and physiological effects of antipsychotic drugs. It is used to study the effects of antipsychotic drugs on the central nervous system and to identify potential therapeutic targets. This compound has also been used to study the effects of antipsychotic drugs on the cardiovascular system, endocrine system, and immune system.
Mechanism of Action
Target of Action
Dihydro Flupentixol primarily targets dopamine D1 and D2 receptors, as well as 5-HT2A receptors . These receptors play a crucial role in regulating mood and behavior. The drug also interacts with alpha-1 adrenergic receptors .
Mode of Action
This compound acts as an antagonist at both D1 and D2 dopamine receptors . This means it binds to these receptors and inhibits their activity, thereby reducing the effects of dopamine in the brain. It also blocks 5-HT2A receptors and alpha-1 adrenergic receptors .
Biochemical Pathways
By blocking dopamine receptors, this compound can affect various biochemical pathways in the brain. This includes pathways involved in mood regulation and reward. The exact downstream effects can vary, but they generally lead to changes in neurotransmission and brain activity .
Pharmacokinetics
The pharmacokinetic properties of this compound include absorption, distribution, metabolism, and excretion (ADME). The bioavailability of oral this compound is reported to be between 40-55% . It is metabolized in the gut wall and liver . The elimination half-life is approximately 35 hours , and renal excretion is negligible .
Result of Action
The molecular and cellular effects of this compound’s action include changes in neurotransmission and brain activity. This can lead to a reduction in symptoms of conditions like schizophrenia and depression . It can also cause side effects such as extrapyramidal symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the patient’s overall health status, other medications they are taking, and their individual metabolism. For example, certain drugs may interact with this compound and affect its action . It’s also worth noting that the drug’s action may be influenced by factors such as the patient’s age, sex, and genetic makeup, although more research is needed in this area.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Dihydro Flupentixol in laboratory experiments is its low toxicity. This compound has a low toxicity profile, making it safe to use in laboratory experiments. However, this compound has a short half-life, which means that it must be administered multiple times throughout the duration of the experiment. Additionally, this compound can cause side effects such as sedation and weight gain, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for Dihydro Flupentixol research. One potential direction is to further investigate the effects of this compound on the cardiovascular system. Additionally, further research could be conducted to investigate the potential therapeutic targets of this compound. Furthermore, research could be conducted to identify potential drug interactions with this compound. Finally, further research could be conducted to identify potential biomarkers that could be used to predict the response to this compound treatment.
Synthesis Methods
Dihydro Flupentixol is synthesized from the reaction of 2-chloro-10-methyl-9-oxo-10H-thioxanthene and 2-bromo-1-methylpyrrolidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an aqueous solution. The reaction produces the desired product, this compound, as well as some by-products.
Safety and Hazards
properties
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4,6-8,16,18,29H,3,5,9-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKMVCKAKBHVAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747657 |
Source
|
Record name | 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazin-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14141-25-4 |
Source
|
Record name | 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazin-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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